REACTION_CXSMILES
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Cl.[Cl:2][C:3]1[CH:4]=[C:5]([S:10][C:11]2[N:16]=[C:15]([C:17]#[N:18])[C:14]([N+:19]([O-])=O)=[CH:13][CH:12]=2)[CH:6]=[C:7]([Cl:9])[CH:8]=1.C(OCC)(=O)C.O>CO.[Fe]>[NH2:19][C:14]1[C:15]([C:17]#[N:18])=[N:16][C:11]([S:10][C:5]2[CH:4]=[C:3]([Cl:2])[CH:8]=[C:7]([Cl:9])[CH:6]=2)=[CH:12][CH:13]=1
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Name
|
|
Quantity
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100 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
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Type
|
reactant
|
Smiles
|
O
|
Name
|
yellow solid
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Quantity
|
2.82 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Type
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CUSTOM
|
Details
|
under stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction medium is refluxed
|
Type
|
STIRRING
|
Details
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stirred for 10 minutes
|
Duration
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10 min
|
Type
|
CUSTOM
|
Details
|
After returning to room temperature
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Type
|
EXTRACTION
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Details
|
the organic phase is extracted
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried on anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
before being concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by silica gel chromatography (ethyl acetate/petroleum ether)
|
Type
|
CUSTOM
|
Details
|
to yield
|
Name
|
|
Type
|
|
Smiles
|
NC=1C(=NC(=CC1)SC1=CC(=CC(=C1)Cl)Cl)C#N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |